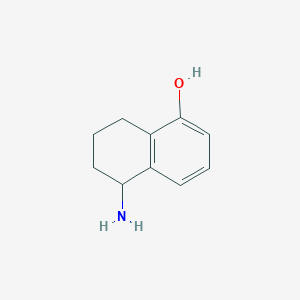

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Description

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a bicyclic compound featuring a partially hydrogenated naphthalene backbone with an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 1. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Propriétés

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIMURCUPHILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding nitro compounds or the amination of hydroxylated naphthalenes. One common method is the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using reducing agents such as sodium borohydride (NaBH4) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction or amination reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired product is obtained with minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies on its mechanism of action are limited, but it is believed to influence various biochemical pathways through these interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

- Structure : Differs in the position of the hydroxyl group (position 2 instead of 1).

- Properties : Altered electronic distribution affects hydrogen bonding and solubility.

- Applications : Used in synthesizing ligands for receptor studies but shows lower binding affinity to SARS-CoV-2 Nsp3 compared to the 1-ol isomer .

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

- Structure: Amino group at position 6 and hydroxyl at position 2.

- Properties: Increased steric hindrance reduces metabolic stability compared to 5-amino derivatives.

- Applications: Limited pharmaceutical use due to rapid clearance in vivo .

Stereochemical Variants

(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

- Structure : R-configuration at position 3.

- Properties : Demonstrates enantioselective binding to SARS-CoV-2 Nsp3 macrodomain (1.037 Å resolution), critical for antiviral research .

- Applications : Key fragment in crystallographic screening for COVID-19 drug development .

(5S)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Substituted Derivatives

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol

- Structure : Chlorine substituent at position 3.

- Properties : Enhanced electrophilicity increases reactivity in cross-coupling reactions.

- Safety : Requires stringent handling due to toxicity and environmental hazards .

Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Non-Amino Analogues

5,6,7,8-Tetrahydro-1-naphthol

- Structure: Lacks the amino group at position 5.

- Properties: Reduced basicity and solubility in aqueous media compared to amino derivatives.

- Applications : Industrial solvent precursor and intermediate in polymer synthesis .

8-OH-DPAT (7-Dipropylamino-5,6,7,8-tetrahydronaphthalen-1-ol)

Comparative Data Table

Research Findings and Implications

- SARS-CoV-2 Binding: The R-enantiomer of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol exhibits notable binding to the Nsp3 macrodomain, suggesting utility in antiviral drug design .

- Safety Considerations: Chlorinated derivatives require strict safety protocols due to carcinogenic and environmental risks .

- Stereochemical Impact : Enantiomers show divergent biological activities, underscoring the importance of chiral synthesis in pharmacology .

Activité Biologique

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with a complex tetrahydronaphthalene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group, contributing to its chemical reactivity and biological activity. The presence of these functional groups allows for hydrogen bonding and interactions with enzymes or receptors, which may modulate their activity.

Predicted Biological Activities

Research has indicated several potential pharmacological effects associated with 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol:

- Antioxidant Activity : The hydroxyl group is linked to antioxidant properties, suggesting the compound may scavenge free radicals.

- Neuroprotective Effects : Similar compounds have shown efficacy in protecting neuronal cells from damage.

- Antimicrobial Properties : Structure-activity relationship studies suggest potential antimicrobial effects against various pathogens.

Interaction Studies

Studies have focused on the binding affinity of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol with various biological targets. For example:

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| α2A-Adrenergic Receptor | ≤ 25 nM | Agonist Activity |

| α2C-Adrenergic Receptor | Not specified | Inverse Agonist Activity |

These findings suggest that the compound may selectively activate or inhibit different receptor subtypes, which is crucial for understanding its pharmacodynamics and pharmacokinetics .

Case Studies

- Neuroprotective Studies : In vitro studies have demonstrated that compounds structurally similar to 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol exhibit neuroprotective effects by reducing oxidative stress in neuronal cell cultures.

- Antimicrobial Testing : Preliminary tests indicated that the compound shows activity against certain bacterial strains. Further studies are needed to quantify this effect and determine the underlying mechanisms.

Synthetic Routes and Applications

Various synthetic methods can produce 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol. Each method yields different stereochemical configurations and purity levels. The compound serves multiple roles in scientific research:

- Chemistry : As an intermediate in synthesizing complex organic molecules.

- Biology : For studying potential biological interactions.

- Medicine : Investigated for therapeutic properties and as a precursor in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.